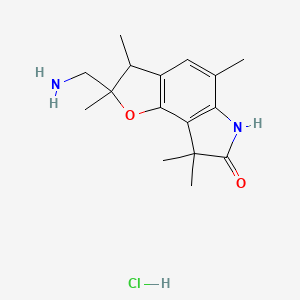

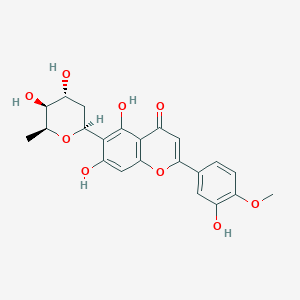

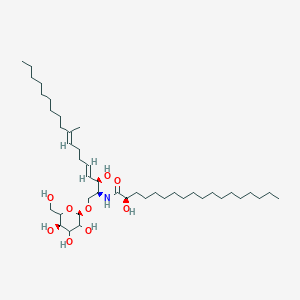

![molecular formula C22H27N7O3S B1259384 (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1259384.png)

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide is a small molecule drug developed by AstraZeneca PLC. It functions as a P2Y12 receptor antagonist, specifically targeting the purinergic receptor P2Y12. This compound was initially developed for the treatment of cardiovascular diseases, particularly for its antithrombotic properties .

Méthodes De Préparation

The synthetic routes and reaction conditions for (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide are not extensively documented in publicly available sources. it is known that the compound is a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods would likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety .

Analyse Des Réactions Chimiques

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide primarily functions as a P2Y12 receptor antagonist. The types of reactions it undergoes are not well-documented, but as a small molecule drug, it may participate in various organic reactions such as substitution and addition reactions. Common reagents and conditions used in these reactions would depend on the specific synthetic route employed. The major products formed from these reactions would be intermediates leading to the final active compound .

Applications De Recherche Scientifique

Mécanisme D'action

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide exerts its effects by antagonizing the P2Y12 receptor, a purinergic receptor involved in platelet aggregation. By blocking this receptor, the compound inhibits adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing the risk of thrombotic events. This mechanism of action makes it a valuable compound for the treatment of cardiovascular diseases .

Comparaison Avec Des Composés Similaires

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide can be compared with other P2Y12 receptor antagonists such as ticagrelor (AZD6140), clopidogrel, and prasugrel:

Ticagrelor (AZD6140): Unlike this compound, ticagrelor is a reversible P2Y12 receptor antagonist that does not require metabolic activation.

Clopidogrel: This compound is an irreversible P2Y12 receptor antagonist that requires metabolic activation.

Prasugrel: Similar to clopidogrel, prasugrel is an irreversible P2Y12 receptor antagonist but requires only one-step metabolism to its active form.

This compound is unique in its specific structure and mechanism of action, which distinguishes it from other P2Y12 receptor antagonists .

Propriétés

Formule moléculaire |

C22H27N7O3S |

|---|---|

Poids moléculaire |

469.6 g/mol |

Nom IUPAC |

(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide |

InChI |

InChI=1S/C22H27N7O3S/c1-2-8-33-22-25-20(24-14-9-12(14)11-6-4-3-5-7-11)16-21(26-22)29(28-27-16)15-10-13(19(23)32)17(30)18(15)31/h3-7,12-15,17-18,30-31H,2,8-10H2,1H3,(H2,23,32)(H,24,25,26)/t12-,13-,14+,15+,17+,18-/m0/s1 |

Clé InChI |

FCAKQNAVWYYTER-SSDGSGIASA-N |

SMILES isomérique |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)C(=O)N)N[C@@H]4C[C@H]4C5=CC=CC=C5 |

SMILES canonique |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)C(=O)N)NC4CC4C5=CC=CC=C5 |

Synonymes |

AR C109318XX AR-C109318XX |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

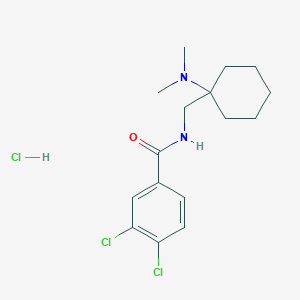

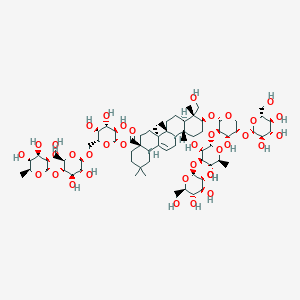

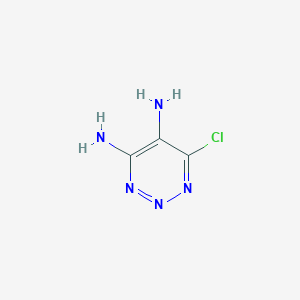

![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)

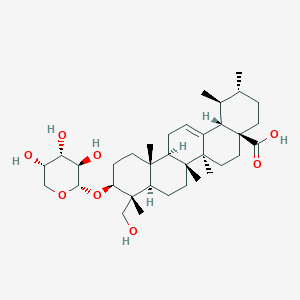

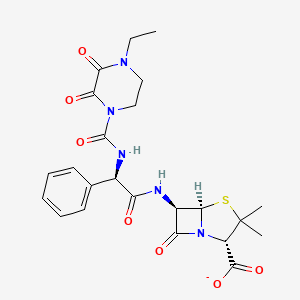

![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)

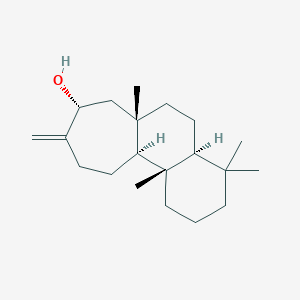

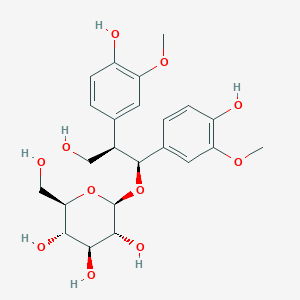

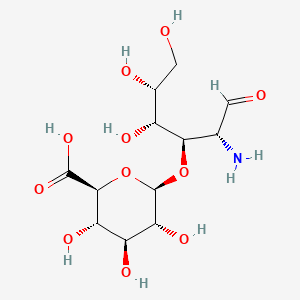

![1-S-[(1Z)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1259306.png)